1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime
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Overview
Description
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds similar to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime often focuses on their synthesis and structural characterization. For instance, the synthesis of novel compounds through specific reactions, crystal structure analysis, and theoretical calculations such as DFT (Density Functional Theory) highlight the potential of these compounds in materials science and chemical engineering (Cai et al., 2020). These studies are fundamental in understanding the chemical and physical properties of such compounds, which can lead to the development of new materials or catalysts.
Biological Evaluation
Some related compounds have been evaluated for their biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. This research often involves the synthesis of derivative compounds and subsequent testing on various biological models (Rehman et al., 2022). These studies provide a basis for the development of new pharmaceutical agents or chemical tools for biological research.
Photophysical Studies
Photophysical studies on related compounds, including their photochemical behavior and potential applications in photopolymerizations, have been conducted. Such research can lead to applications in materials science, particularly in the development of new photopolymers or photoresponsive materials (Andrzejewska et al., 1999). Understanding the interaction of light with these compounds opens up possibilities for innovative materials with controlled properties.
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of derivatives for antimicrobial and antifungal activities have been explored. These compounds, through specific structural modifications, show potential as new antimicrobial agents, offering a pathway for the development of treatments against resistant bacteria and fungi (Pejchal et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as lenalidomide, a derivative of thalidomide, act as a ligand of ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in protein degradation and homeostasis.
Mode of Action
For instance, Lenalidomide induces the enzyme cereblon to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
It can be inferred that the compound might influence pathways related to protein degradation and homeostasis, given its potential interaction with ubiquitin e3 ligase cereblon .
Safety and Hazards
Properties
IUPAC Name |
(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-phenylmethoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-18(24-26-17-19-8-3-2-4-9-19)20-12-7-13-23(14-20)25-15-21-10-5-6-11-22(21)16-25/h2-14H,15-17H2,1H3/b24-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAPQMCPKOQOG-HKOYGPOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.